Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate
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Overview
Description
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate is an organic compound that features a benzenesulfonyl group attached to a pent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of triethylamine as a base in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation mechanism, where the benzenesulfonyl chloride reacts with the precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and other related mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Shares the benzenesulfonyl group but differs in the alkyl chain structure.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a chromenyl moiety instead of the pent-4-enoate group.
Properties
CAS No. |
74866-36-7 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C14H18O4S/c1-5-14(2,3)12(13(15)18-4)19(16,17)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI Key |
YINFMSMVBWJDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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